2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide
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Description
The compound is a derivative of quinazolinone, a class of organic compounds with a wide range of biological activities. Quinazolinones and their derivatives have been studied for their potential applications in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties .
Molecular Structure Analysis
The molecular structure of quinazolinones and their derivatives can be determined by X-ray diffraction . The energy characteristics of the tautomeric and ionic forms can be calculated by quantum-chemical methods .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions. For example, they can participate in visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O3S/c1-3-25(28(37)31-18-20-15-13-19(2)14-16-20)39-30-34-23-12-8-7-11-22(23)27-33-24(29(38)35(27)30)17-26(36)32-21-9-5-4-6-10-21/h7-8,11-16,21,24-25H,3-6,9-10,17-18H2,1-2H3,(H,31,37)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGUJUQYRJHRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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